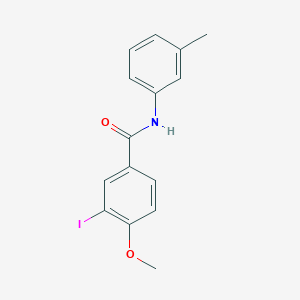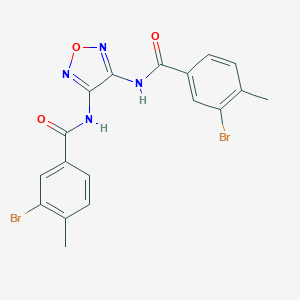![molecular formula C24H26N2O6S B320191 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B320191.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C24H26N2O6S and a molecular weight of 470.53804 This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a trimethoxybenzamide moiety
Vorbereitungsmethoden
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of aniline with ethylating agents under controlled conditions to form the ethylanilino intermediate.
Sulfonylation: The ethylanilino intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to form the sulfonylated product.
Coupling with Trimethoxybenzamide: The final step involves the coupling of the sulfonylated intermediate with 3,4,5-trimethoxybenzamide under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.
Analyse Chemischer Reaktionen
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and ethylanilino groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-{4-[(methylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: This compound has a similar structure but with a methylamino group instead of an ethylanilino group, which may result in different chemical and biological properties.
N-{4-[(propylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide:
N-{4-[(butylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: The presence of a butylanilino group in this compound may lead to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H26N2O6S |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26N2O6S/c1-5-26(19-9-7-6-8-10-19)33(28,29)20-13-11-18(12-14-20)25-24(27)17-15-21(30-2)23(32-4)22(16-17)31-3/h6-16H,5H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
JZBINCICJVLYPU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(3-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320113.png)


![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)


![2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320123.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320125.png)
![3-iodo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320127.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)

